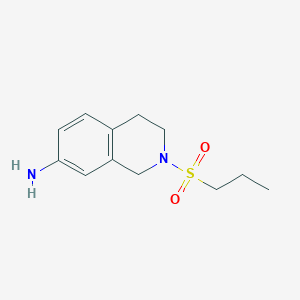
2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
描述
2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a propylsulfonyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core:
Introduction of the Propylsulfonyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Sulfides and secondary amines.
Substitution: Various N-substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the propylsulfonyl group.
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine: A similar compound with a methylsulfonyl group instead of a propylsulfonyl group.
2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine: A compound with an ethylsulfonyl group.
Uniqueness: The presence of the propylsulfonyl group in 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific molecular interactions, distinguishing it from its analogs with different sulfonyl groups.
科学研究应用
Therapeutic Potential
Research indicates that 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine may exhibit neuroprotective properties, making it a candidate for treating neurological disorders such as:
- Alzheimer's Disease : Studies suggest that compounds with similar structures can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
- Parkinson's Disease : Its mechanism may involve modulation of neurotransmitter systems and protection against oxidative stress.
Case Studies
- Neuroprotection : A study demonstrated that derivatives of tetrahydroisoquinolines showed significant neuroprotective effects in cellular models exposed to neurotoxins.
- Antidepressant Activity : Research has indicated that certain tetrahydroisoquinoline derivatives possess antidepressant-like effects in animal models by interacting with serotonin receptors.
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with specific functionalities. Its sulfonyl group enhances reactivity and can be utilized in various chemical transformations such as:
- Oxidation Reactions : Leading to sulfone derivatives.
- Substitution Reactions : Allowing for the introduction of new functional groups.
Material Science
In material science, this compound is explored for developing new materials with enhanced properties such as:
- Stability : The sulfonyl group can improve thermal and chemical stability.
- Reactivity : Potential applications in catalysis due to its unique electronic properties.
属性
IUPAC Name |
2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-7-17(15,16)14-6-5-10-3-4-12(13)8-11(10)9-14/h3-4,8H,2,5-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRDKCYVZWFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















